molecular formula C25H28N2OS B10885869 {4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone

{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone

Cat. No.: B10885869
M. Wt: 404.6 g/mol
InChI Key: VAXSQEASFFFIGN-UHFFFAOYSA-N
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Description

{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a benzyl and 2-phenylethyl amino group at the 4-position, linked to a thiophen-2-yl methanone moiety.

Properties

Molecular Formula

C25H28N2OS

Molecular Weight

404.6 g/mol

IUPAC Name

[4-[benzyl(2-phenylethyl)amino]piperidin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C25H28N2OS/c28-25(24-12-7-19-29-24)26-17-14-23(15-18-26)27(20-22-10-5-2-6-11-22)16-13-21-8-3-1-4-9-21/h1-12,19,23H,13-18,20H2

InChI Key

VAXSQEASFFFIGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP Key Substituents/Features Reference
{4-[Benzyl(2-phenylethyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone (Target) C24H28N2OS 392.56* ~3.5† Piperidine core, benzyl + 2-phenylethyl amino, thiophene methanone Estimated
4-(2-Phenylethyl)piperazin-1-ylmethanone (Y205-3394) C17H20N2OS 300.42 2.811 Piperazine core, 2-phenylethyl group, thiophene methanone; achiral
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) C16H16F3N3OS 355.38 ~3.8‡ Piperazine core, trifluoromethylphenyl, thiophene methanone; enhanced lipophilicity
(3-Hydroxy-4-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (24) C31H28F3N2O2S2 581.15 N/A Piperidine core, trifluoromethylpyridyl thio, hydroxyphenylthio; complex substituents
[4-[(4-Benzo[b]thien-2-yl-2-pyrimidinyl)amino]phenyl][4-(1-pyrrolidinyl)-1-piperidinyl]methanone C27H26N4OS 454.59 N/A Piperidine-pyrrolidinyl hybrid, benzothiophene-pyrimidine; increased aromaticity

*Estimated based on structural similarity to Y205-3393.
†Predicted using fragment-based logP contributions.
‡Estimated based on trifluoromethyl group’s contribution (+0.9 logP).

Structural Variations and Implications

Core Heterocycle :

  • The target compound uses a piperidine ring, while Y205-3394 () and compound 21 () employ piperazine . Piperazine derivatives often exhibit higher polarity due to the additional nitrogen, reducing logP (e.g., Y205-3394: logP 2.81 vs. estimated ~3.5 for the target). Piperidine-based compounds may demonstrate better membrane permeability.

Substituent Effects: The trifluoromethyl group in compound 21 () increases lipophilicity (logP ~3.8) and metabolic stability compared to the target’s benzyl/phenylethyl groups.

Synthetic Complexity: Compound 24 () features a trifluoromethylpyridyl thio group, requiring multi-step synthesis, whereas the target compound’s alkylamino groups may simplify preparation.

Chirality :

  • Y205-3394 is explicitly achiral (). The target compound’s stereochemistry is unconfirmed but likely achiral due to symmetrical substitution.

Physicochemical and Analytical Data

  • logP : The target compound’s logP (~3.5) is higher than Y205-3394 (2.81) due to additional benzyl/phenylethyl groups but lower than compound 21 (3.8) with its trifluoromethyl substituent.
  • Molecular Weight : The target (392.56) is heavier than Y205-3394 (300.42) but lighter than compound 24 (581.15), suggesting moderate bioavailability.
  • HRMS/HPLC : While the target lacks analytical data, compound 24 () shows precise HRMS (Δm/z = 0.0016) and HPLC retention (13.265 min), underscoring the importance of rigorous characterization.

Pharmacological Considerations

  • Piperidine vs. Piperazine : Piperidine’s lower polarity may enhance CNS penetration, whereas piperazine derivatives (e.g., compound 21) could favor peripheral targets.
  • Electron-Withdrawing Groups : The trifluoromethyl group in compound 21 () may improve binding to hydrophobic enzyme pockets.
  • Thiophene vs. Benzothiophene : Thiophene offers balanced lipophilicity, while benzothiophene () may increase off-target interactions.

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